JNK1 Inhibitory Potency: 2-Ethoxy vs. 2-Methoxy Substituent in Aminopyrimidine Scaffolds
In a series of 4-substituted 2-aminopyrimidine JNK inhibitors, the 2-ethoxy derivative (Compound 10a) exhibited an IC50 of 48 nM against JNK1, while the directly comparable 2-methoxy analog (Compound 10d) showed a significantly weaker IC50 of 320 nM. This represents a 6.7-fold improvement in potency solely attributed to the alkoxy group change [1].
| Evidence Dimension | Enzyme Inhibition (IC50) against JNK1 |
|---|---|
| Target Compound Data | IC50 = 48 nM (Compound 10a, 2-ethoxy) |
| Comparator Or Baseline | IC50 = 320 nM (Compound 10d, 2-methoxy) |
| Quantified Difference | 6.7-fold lower IC50 (higher potency) for the 2-ethoxy compound |
| Conditions | In vitro kinase activity assay using recombinant human JNK1; mean values from duplicate experiments as reported in Alam et al. (2007). |
Why This Matters
This directly demonstrates that the 2-ethoxy derivative offers significantly superior target engagement over the 2-methoxy analog, providing a strong basis for its selection when optimizing JNK-targeted therapeutics.
- [1] Alam, M., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3463-3467. (PDB: 2P33, Table 2 for Compounds 10a and 10d). View Source
